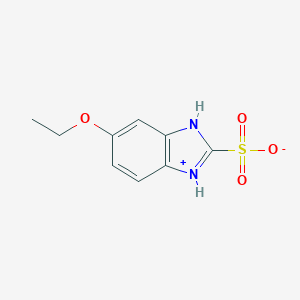

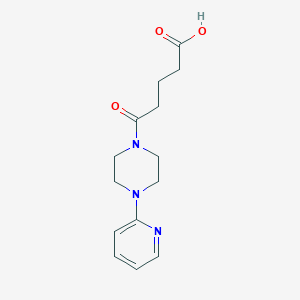

![molecular formula C13H17NO3 B510338 3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid CAS No. 387359-18-4](/img/structure/B510338.png)

3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” is a type of amide . Amides are compounds that have a carbonyl group (C=O) linked to a nitrogen atom. In the case of “3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid”, the nitrogen atom is bonded to a 4-(methylethyl)phenyl group and a carbamoyl group .

Synthesis Analysis

The synthesis of “3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” could potentially involve several steps, including the formation of the carbamoyl group and the attachment of the 4-(methylethyl)phenyl group . Biocatalysis could be a potential method for the synthesis of such chiral intermediates .Molecular Structure Analysis

The molecular structure of “3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” would include a carbamoyl group (CONH2) attached to a propanoic acid backbone, with a 4-(methylethyl)phenyl group attached to the nitrogen atom .Chemical Reactions Analysis

As an amide, “3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” could undergo various chemical reactions. For instance, it could be hydrolyzed to form a carboxylic acid . The specific reactions would depend on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid” would depend on its molecular structure. As an amide, it could potentially have strong intermolecular forces, leading to a high boiling point . Small amides are generally soluble in water .科学的研究の応用

Application in Drug Development

Field

Summary of Application

The compound, also known as 4-oxo-4-(4-propan-2-ylanilino)butanoic acid, is a key building block in the synthesis of natural products and synthetic pharmaceuticals . It’s particularly useful in the development of biologically active derivatives for drug development .

Methods of Application

The compound is synthesized and then used in various chemical reactions to create new compounds. These new compounds are then tested for their biological activity .

Results or Outcomes

The results of these experiments have led to the development of a range of biologically active compounds, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer compounds .

Application in Suzuki–Miyaura Coupling

Field

Summary of Application

The compound is used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Methods of Application

The compound is prepared and then used in the Suzuki–Miyaura coupling reaction. This involves the use of a palladium catalyst and a boron reagent .

Results or Outcomes

The Suzuki–Miyaura coupling reaction has been successfully used to create a wide range of organic compounds .

Application in Biocatalysis

Field

Summary of Application

The compound is used in the synthesis of chiral drug intermediates through biocatalysis . Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox .

Methods of Application

The compound is synthesized and then used in various biocatalytic systems that enable to synthesize these chiral drug intermediates .

Results or Outcomes

The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .

Application in PPARα, -γ, and -δ Agonist Synthesis

Summary of Application

The compound is used in the design and synthesis of a triple-acting PPARα, -γ, and -δ agonist . This compound possesses a potent triple-acting PPARα, -γ, and -δ agonist profile .

Methods of Application

The compound is prepared and then used in the synthesis of the PPARα, -γ, and -δ agonist .

Results or Outcomes

The synthesized compound has an EC 50 of 0.029, 0.013, and 0.029 µM, respectively .

Application in Synthesis of Chiral Drug Intermediates

Field

Applied Biochemistry and Biotechnology

Results or Outcomes

Application in Synthesis of 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid

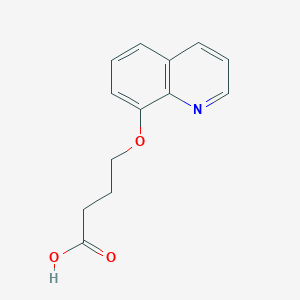

Summary of Application

The compound is used in the synthesis of 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid . This compound is a carboxylic acid that is 3-phenylpropanoic acid substituted at position 4 by a 2-hydroxy-3-(propan-2-ylamino)propoxy group .

Methods of Application

The compound is prepared and then used in the synthesis of 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid .

Results or Outcomes

The synthesized compound has been manually annotated by the ChEBI Team .

特性

IUPAC Name |

4-oxo-4-(4-propan-2-ylanilino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNDZLDETMPEKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid](/img/structure/B510271.png)

![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)

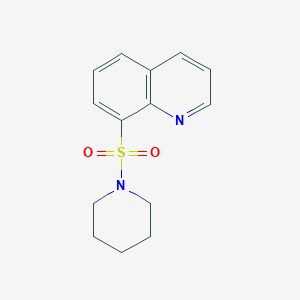

![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)

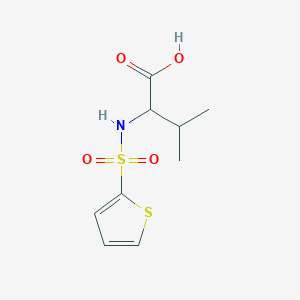

![N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B510286.png)

![Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate](/img/structure/B510288.png)

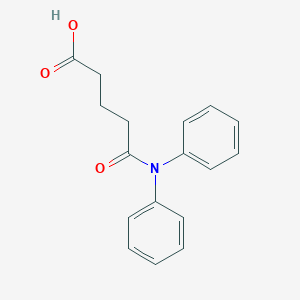

![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)

![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)

![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)